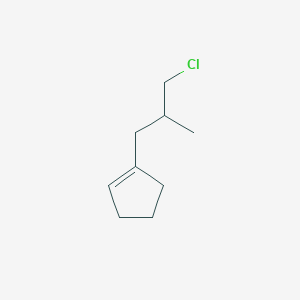
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C₉H₁₅Cl. It is characterized by a cyclopentene ring substituted with a 3-chloro-2-methylpropyl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene typically involves the alkylation of cyclopentene with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxy-2-methylpropyl)cyclopent-1-ene.
Oxidation: 1-(3-Oxo-2-methylpropyl)cyclopent-1-ene.
Reduction: 1-(3-Methylpropyl)cyclopentane.
科学的研究の応用
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene is largely dependent on the type of reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of chemical reaction and the reagents used.
類似化合物との比較
3-Chlorocyclopent-1-ene: Similar structure but lacks the 2-methylpropyl group.
4-(3-Chloro-2-methylpropyl)cyclopent-1-ene: Positional isomer with the chlorine atom at a different position on the cyclopentene ring.
特性
分子式 |
C9H15Cl |
|---|---|
分子量 |
158.67 g/mol |
IUPAC名 |
1-(3-chloro-2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H15Cl/c1-8(7-10)6-9-4-2-3-5-9/h4,8H,2-3,5-7H2,1H3 |
InChIキー |
OKQJENUDNQEFAF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CCCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)


![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

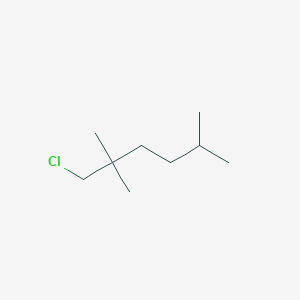
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
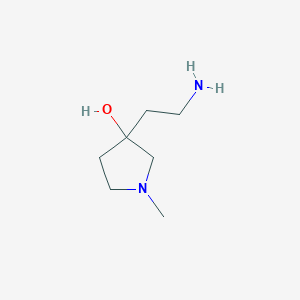


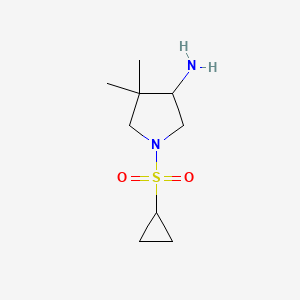
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
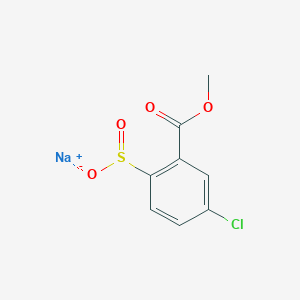
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
